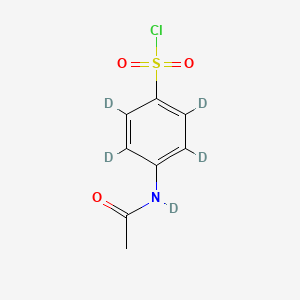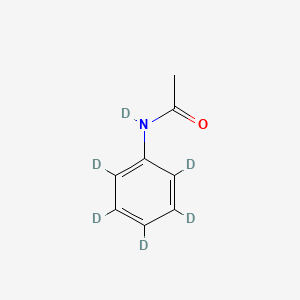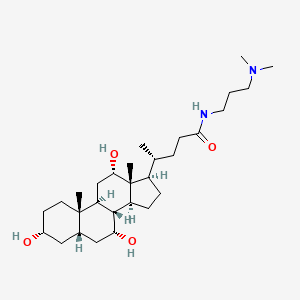![molecular formula C12H13N3O B561838 N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide CAS No. 1217846-28-0](/img/structure/B561838.png)
N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[®-(+)-1-Phenylethyl]imidazole-1-carboxamide is a compound belonging to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its diverse applications in medicinal chemistry, particularly due to its structural similarity to biologically active molecules such as histidine and histamine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[®-(+)-1-Phenylethyl]imidazole-1-carboxamide typically involves the reaction of imidazole with an appropriate carboxylic acid derivative. One common method is the reaction of imidazole with an activated ester of ®-(+)-1-phenylethyl carboxylic acid under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: N-[®-(+)-1-Phenylethyl]imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazole ring can be achieved using metal hydrides such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkylated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[®-(+)-1-Phenylethyl]imidazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.
Medicine: Investigated for its antifungal and antimicrobial properties. It is also explored as a potential anticancer agent due to its ability to interfere with cellular signaling pathways.
Industry: Utilized in the development of new materials with specific electronic properties
Wirkmechanismus
The mechanism of action of N-[®-(+)-1-Phenylethyl]imidazole-1-carboxamide involves the inhibition of specific enzymes. For instance, as a fungicide, it inhibits the cytochrome P450-dependent 14α-demethylase activity required for the conversion of lanosterol to ergosterol, an essential component of fungal cell membranes . This inhibition disrupts membrane function, leading to the death of the fungal cells .
Vergleich Mit ähnlichen Verbindungen
Prochloraz: Another imidazole derivative used as a fungicide.
Ketoconazole: An imidazole-based antifungal agent.
Clotrimazole: A widely used antifungal medication
Comparison: N-[®-(+)-1-Phenylethyl]imidazole-1-carboxamide is unique due to its specific structural configuration, which imparts distinct biological activities. Unlike prochloraz, which is primarily used in agriculture, N-[®-(+)-1-Phenylethyl]imidazole-1-carboxamide has broader applications in medicinal chemistry. Compared to ketoconazole and clotrimazole, it offers a different spectrum of enzyme inhibition, making it a valuable compound for targeted therapeutic applications .
Eigenschaften
IUPAC Name |
N-[(1R)-1-phenylethyl]imidazole-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-10(11-5-3-2-4-6-11)14-12(16)15-8-7-13-9-15/h2-10H,1H3,(H,14,16)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUGXHLSGRNSOZ-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654520 |
Source


|
| Record name | N-[(1R)-1-Phenylethyl]-1H-imidazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217846-28-0 |
Source


|
| Record name | N-[(1R)-1-Phenylethyl]-1H-imidazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-Methylsulfonylsulfanylethyl)-3-[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea](/img/structure/B561762.png)








![1-Methyl-d3-2-nitro-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561778.png)
